chemical structure and properties of di(1-adamantyl) disulfide
chemical structure and properties of di(1-adamantyl) disulfide
An In-Depth Technical Guide to Di(1-adamantyl) Disulfide: Structure, Properties, and Therapeutic Potential
Abstract
Di(1-adamantyl) disulfide stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. It merges the unique properties of the adamantane cage—a rigid, highly lipophilic, and metabolically stable hydrocarbon—with the redox-sensitive and synthetically versatile disulfide linkage. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and chemical reactivity. We delve into the causal relationships between its sterically hindered nature and its stability, and explore its potential applications as a sophisticated building block in drug development, particularly in the design of advanced prodrug and drug delivery systems where controlled release and enhanced pharmacokinetic properties are paramount.
Introduction: The Adamantyl "Lipophilic Bullet" Meets the Redox Switch
The adamantane moiety has been aptly described as a "lipophilic bullet" in drug design. Its incorporation into therapeutic agents can dramatically increase lipophilicity, which in turn influences a molecule's ability to cross biological membranes, enhances metabolic stability by sterically shielding nearby functional groups, and can improve binding affinity to protein targets.[1] Adamantane derivatives are found in a range of clinically approved drugs, from antivirals to agents for treating neurological disorders.
Parallel to this, the disulfide bond serves as a ubiquitous "redox switch" in biology and chemistry. It is a key structural element in proteins and a common functional group in drug delivery, valued for its ability to be cleaved selectively within the reducing environment of the cell, such as that maintained by high intracellular glutathione concentrations.
Di(1-adamantyl) disulfide, C₂₀H₃₀S₂, represents a deliberate fusion of these two powerful concepts. The molecule consists of two rigid adamantane cages linked by a disulfide bridge. This unique architecture imparts a profound steric hindrance around the S-S bond, a feature that does not merely represent a structural curiosity but is the primary determinant of the molecule's stability, reactivity, and ultimately, its potential utility in advanced pharmaceutical design.
Molecular Structure and Stereochemistry
The defining feature of di(1-adamantyl) disulfide is the steric imposition of the two bulky adamantane groups on the disulfide linkage. X-ray crystallography studies have revealed that this steric repulsion forces the C-S-S-C dihedral angle to be approximately 110.5°.[2] This is significantly larger than the typical dihedral angle of ~90° observed in unhindered aliphatic disulfides, indicating considerable torsional strain. This strained conformation is a direct consequence of the bulky cages preventing a more energetically favorable, closer arrangement.
This structural constraint is critical as the geometry of the disulfide bond directly influences the accessibility of the sulfur atoms to external reagents, such as biological reducing agents, and affects the energy of the sulfur lone-pair orbitals.
Caption: 2D representation of Di(1-adamantyl) disulfide.
Physicochemical and Spectroscopic Properties
The physical properties of di(1-adamantyl) disulfide are dominated by its large, nonpolar hydrocarbon structure, resulting in a high melting point and poor solubility in aqueous media but good solubility in nonpolar organic solvents.
| Property | Value | Source |
| CAS Number | 34895-45-9 | [3] |
| Molecular Formula | C₂₀H₃₀S₂ | [3] |
| Molecular Weight | 334.58 g/mol | [3] |
| Appearance | White crystalline solid | Inferred |
| Melting Point | 225 °C | [3] |
| Boiling Point | 443 °C at 760 mmHg | [3] |
| Density | 1.2 g/cm³ | [3] |
| Predicted logP | 7.54 | [3] |
Predicted Spectroscopic Characterization
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¹H-NMR: Due to the molecule's C₂ symmetry, the proton spectrum is expected to be relatively simple. The 30 protons of the two adamantyl cages would give rise to three distinct, broad signals corresponding to the methine protons (CH) and the two sets of non-equivalent methylene protons (CH₂). The signals would appear in the characteristic aliphatic region, likely between 1.6 and 2.2 ppm.
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¹³C-NMR: The carbon spectrum would similarly be simplified by symmetry. Four distinct signals are predicted for the adamantyl cage: one for the quaternary carbon bonded to sulfur (C-S), one for the methine carbon (γ to the sulfur), and two for the methylene carbons (β and δ to the sulfur). The C-S carbon would be the most downfield-shifted of the cage carbons due to the electronegativity of the sulfur atom.[4]
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Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 334.18. The most prominent fragmentation pathway would involve the cleavage of the C-S bond to form the highly stable 1-adamantyl cation, which would be expected as the base peak at m/z 135 . Another significant fragmentation would be the homolytic cleavage of the S-S bond, yielding the adamantylthiyl radical at m/z 167.
Synthesis and Purification
Di(1-adamantyl) disulfide is synthesized via the straightforward oxidative coupling of its corresponding thiol, 1-adamantanethiol. Various mild oxidizing agents can accomplish this transformation. The following protocol describes a representative and robust method.
Caption: General workflow for the synthesis of Di(1-adamantyl) disulfide.
Representative Experimental Protocol: Oxidation of 1-Adamantanethiol
Causality: This protocol utilizes iodine as a mild and efficient oxidizing agent for the formation of a disulfide bond from a thiol. The reaction proceeds via a sulfenyl iodide intermediate. The choice of ethanol as a solvent ensures solubility of the starting thiol, while the product's poor solubility in aqueous ethanol mixtures facilitates its precipitation and isolation upon addition of water.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantanethiol (1.0 eq) in absolute ethanol (approx. 10 mL per gram of thiol).
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Reagent Addition: In a separate flask, prepare a solution of iodine (0.55 eq) in absolute ethanol. Add this iodine solution dropwise to the stirring thiol solution at room temperature. The characteristic dark color of iodine should fade as it is consumed.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting thiol spot.
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Workup and Isolation: Once the reaction is complete, quench any excess iodine by adding a few drops of saturated aqueous sodium thiosulfate solution until the solution becomes colorless. Add deionized water to the flask until the white product precipitates out of solution.
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Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting material. For high purity, the product can be recrystallized from a suitable solvent system like toluene or a mixture of ethanol and chloroform.
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Drying and Characterization: Dry the purified white crystalline solid under vacuum. The final product should be characterized by melting point analysis and spectroscopic methods (NMR, MS) to confirm its identity and purity.
Chemical Reactivity and Stability
The reactivity of di(1-adamantyl) disulfide is a tale of two opposing forces: the inherent reactivity of the disulfide bond and the profound steric shielding provided by the adamantyl groups.
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Reductive Cleavage: Like all disulfides, the S-S bond is susceptible to cleavage by reducing agents, particularly thiols such as dithiothreitol (DTT) or biological glutathione (GSH). This reaction regenerates two equivalents of the parent thiol.
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Steric Hindrance and Kinetic Stability: The key feature from a drug design perspective is the rate of this cleavage. The bulky adamantyl cages act as "gatekeepers," sterically hindering the approach of nucleophiles to the sulfur atoms.[6] This significantly slows the rate of reductive cleavage compared to unhindered disulfides like diphenyl disulfide or diallyl disulfide. This enhanced kinetic stability is crucial for applications where the linker must remain intact in a biological system (e.g., in blood plasma) until it reaches a target environment with a sufficiently high concentration of reducing agents.[7]
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Oxidative Stability: The disulfide can be oxidized to form thiosulfinates and ultimately sulfonic acids, though this generally requires stronger oxidizing conditions. The electron-donating nature of the tertiary alkyl groups of the adamantane cage may slightly increase the susceptibility of the sulfur atoms to oxidation compared to aromatic disulfides.
Applications and Future Perspectives in Drug Development
The unique combination of extreme lipophilicity, metabolic robustness, and tunable reactivity makes di(1-adamantyl) disulfide a highly valuable, albeit under-explored, scaffold for pharmaceutical research. Its primary potential lies in its use as a sterically hindered, lipophilic linker .
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Prodrug Design: It can be used to create symmetrical homodimeric prodrugs. Two molecules of a drug containing a thiol group could be linked via a disulfide bond, with the adamantyl groups serving as the cleavable linker core. This strategy could improve the drug's solubility in lipid membranes and provide a mechanism for controlled, simultaneous release of two drug molecules within the target cell.
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Advanced Drug Conjugates (ADCs and SMDCs): In the field of targeted therapies like Antibody-Drug Conjugates (ADCs) or Small Molecule-Drug Conjugates (SMDCs), linker stability is a critical determinant of therapeutic index. A linker based on a hindered disulfide like the di-adamantyl moiety could offer superior stability in circulation, preventing premature payload release and reducing off-target toxicity.[6] The rate of drug release inside the cancer cell could be fine-tuned by the degree of steric hindrance around the disulfide bond.[7]
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Modulation of Pharmacokinetics: The attachment of the di(1-adamantyl) disulfide moiety to a polar drug candidate could be a powerful strategy to increase its overall lipophilicity. This can enhance absorption, improve passage across the blood-brain barrier, and alter the drug's distribution profile within the body.
Conclusion
Di(1-adamantyl) disulfide is more than a simple combination of two well-known chemical motifs. It is an exemplar of how steric engineering can be used to control chemical reactivity. The bulky adamantane cages impose a strained geometry on the disulfide bond, kinetically stabilizing it against premature reduction while retaining its ultimate redox-sensitivity. This balance of properties, coupled with high lipophilicity and metabolic stability, positions di(1-adamantyl) disulfide as a sophisticated tool for medicinal chemists aiming to solve complex challenges in drug delivery, prodrug design, and the optimization of pharmacokinetic profiles. Further exploration of this and related hindered linkers will undoubtedly open new avenues for creating safer and more effective therapeutic agents.
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